3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid
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Overview
Description
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid is an organic compound with the molecular formula C14H11N3O6 and a molecular weight of 317.254 g/mol This compound features a benzoic acid moiety linked to a nitropyridine group through an oxyacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid typically involves the reaction of 5-nitropyridine-2-ol with 3-amino benzoic acid in the presence of an appropriate coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized benzoic acid derivatives.
Scientific Research Applications
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-nitropyridine
- 5-nitropyridine-2-sulfonic acid
- 4-substituted-3-nitropyridines
Uniqueness
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid is unique due to its combination of a benzoic acid moiety with a nitropyridine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
649774-15-2 |
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Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H11N3O6/c18-12(16-10-3-1-2-9(6-10)14(19)20)8-23-13-5-4-11(7-15-13)17(21)22/h1-7H,8H2,(H,16,18)(H,19,20) |
InChI Key |
DHQSWLLNYTVHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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